2-(4-Hydroxybenzoyl)benzoic acid 2-(4-Hydroxybenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 85-57-4
VCID: VC3712105
InChI: InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

2-(4-Hydroxybenzoyl)benzoic acid

CAS No.: 85-57-4

Cat. No.: VC3712105

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxybenzoyl)benzoic acid - 85-57-4

Specification

CAS No. 85-57-4
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 2-(4-hydroxybenzoyl)benzoic acid
Standard InChI InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
Standard InChI Key YGTUPRIZNBMOFV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-Hydroxybenzoyl)benzoic acid features a benzoic acid moiety with a 4-hydroxybenzoyl group attached at the ortho position (position 2) of the benzoic acid ring. The compound contains two aromatic rings connected by a carbonyl (ketone) bridge, with a hydroxyl group at the para position of one ring and a carboxylic acid group on the other ring. This structure provides multiple functional sites for potential reactions and applications.

Related Compounds in Research Literature

Structural Relationship to Diethylamino Derivatives

The most closely related compounds found in current research include 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, also referred to as "KETO acid" in some industrial contexts. This derivative contains an additional diethylamino group that modifies its properties and applications . The presence of the diethylamino group likely enhances lipophilicity and introduces basic character to the molecule compared to the requested compound.

Regulatory Assessment of Related Compounds

European regulatory bodies have evaluated benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester, which shares some structural components with our target compound but contains additional functional groups including a hexylester moiety . This related compound has undergone significant toxicological evaluation, with studies covering:

  • Skin/eye irritation potential

  • Skin sensitization properties

  • Percutaneous absorption characteristics

  • Repeated dose toxicity

  • Mutagenicity/genotoxicity

These assessments may provide partial insight into potential safety considerations for 2-(4-Hydroxybenzoyl)benzoic acid, though direct extrapolation should be approached with caution due to structural differences.

Synthesis Methods

Green Chemistry Considerations

Research on related compounds emphasizes environmentally friendly synthesis methods, particularly noting:

  • Reduced solvent use (particularly toluene) to minimize environmental impact

  • Reaction in molten state to improve efficiency

  • Simplified post-reaction processing

  • Reduced waste generation

These principles could potentially be applied to the synthesis of 2-(4-Hydroxybenzoyl)benzoic acid to develop greener production methods.

Biological and Toxicological Properties

Test TypeFindings for Related CompoundPotential Relevance
Eye IrritationSlight to moderate conjunctival redness, reversible within 48 hoursSuggests potential for mild ocular irritation
Skin SensitizationEvaluated through Maximization Test in Guinea PigsSimilar functional groups may present sensitization concerns
Percutaneous AbsorptionVery limited absorption (0.042 ± 0.050% of applied dose)Hydroxy and carboxyl groups may influence dermal penetration
MutagenicityNegative in Ames test with multiple strainsCore structure appears to have low mutagenic potential
Chromosomal AberrationNo increase in structurally aberrant metaphasesSuggests low genotoxic potential of basic structure

It should be noted that the absence of the diethylamino group in 2-(4-Hydroxybenzoyl)benzoic acid would likely result in different toxicological properties .

Absorption and Distribution Considerations

Studies on related compounds indicate very limited percutaneous absorption, with most of the applied material remaining in the upper layers of skin. The hexylester derivative showed only 0.9-1.0% absorption into receptor compartment in in vitro studies . The target compound may show different absorption patterns due to its greater hydrophilicity compared to the esterified derivatives.

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